molecular formula C15H16N2O4 B1365883 N-(3,4-Dimethoxybenzyl)-2-nitroaniline CAS No. 5729-19-1

N-(3,4-Dimethoxybenzyl)-2-nitroaniline

Cat. No.: B1365883
CAS No.: 5729-19-1
M. Wt: 288.3 g/mol
InChI Key: GNUZCONTOLKVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dimethoxybenzyl)-2-nitroaniline is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a nitroaniline moiety

Preparation Methods

The synthesis of N-(3,4-Dimethoxybenzyl)-2-nitroaniline typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-nitroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(3,4-Dimethoxybenzyl)-2-nitroaniline undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups enhance the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

N-(3,4-Dimethoxybenzyl)-2-nitroaniline can be compared with other similar compounds such as:

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-14-8-7-11(9-15(14)21-2)10-16-12-5-3-4-6-13(12)17(18)19/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUZCONTOLKVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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